

Introduction: The Versatility of a Cyanoacetamide Building Block

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Compound of Interest

Compound Name: 2-cyano-N,N-dipropylacetamide

Cat. No.: B017774

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Cyanoacetamide and its derivatives represent a cornerstone class of reagents in synthetic organic chemistry, valued for their versatility as precursors to a wide array of complex molecular architectures.[1] The unique combination of a nucleophilic active methylene group positioned between two electron-withdrawing functionalities—a nitrile and a carbonyl group—confers a rich and tunable reactivity profile. Within this family, **2-cyano-N,N-dipropylacetamide**, identified by its CAS number 53807-35-5, emerges as a significant intermediate.[1] While not an end-product therapeutic itself, its structural motifs are of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and tailored for the practicing scientist.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, informing decisions on solvent selection, reaction temperature, and purification methods. The key properties of **2-cyano-N,N-dipropylacetamide** are summarized below.

Property	Value	Source(s)
CAS Number	53807-35-5	[1][2][3]
Molecular Formula	C ₉ H ₁₆ N ₂ O	[1][4]
Molecular Weight	168.24 g/mol	[1][2]
IUPAC Name	2-cyano-N,N-dipropylacetamide	[4]
Synonyms	N,N-Dipropylcyanoacetamide	[4][5]
Appearance	Brown oil	[1][4]
Boiling Point	115-117°C at 0.1 mmHg	[1]
InChI Key	GAORRGUPLLEASI-UHFFFAOYSA-N	[4][6]

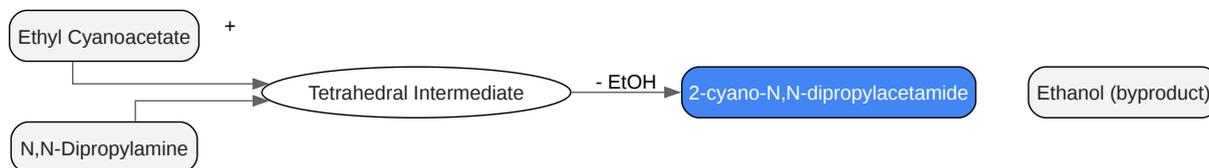
Core Synthesis Methodologies

The synthesis of N,N-disubstituted cyanoacetamides is well-established, primarily relying on the principles of nucleophilic acyl substitution.[1] The selection of a specific route is often a pragmatic choice based on starting material availability, desired purity, and reaction scale.

Method 1: Amination of an Alkyl Cyanoacetate (Preferred Route)

This is the most common and efficient pathway. The reaction involves the nucleophilic attack of a secondary amine, N,N-dipropylamine, on the electrophilic carbonyl carbon of an alkyl cyanoacetate, such as ethyl cyanoacetate.[1] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alcohol (ethanol in this case) to yield the final amide product.

The causality for this method's prevalence lies in its high efficiency and the relatively low cost of the starting materials.[1] Using a slight excess of the amine can drive the reaction to completion. The choice of an aromatic solvent is often strategic, allowing for azeotropic removal of the alcohol byproduct if necessary, though the reaction often proceeds well under neat conditions or in a simple alcoholic solvent.[1]



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Caption: Primary synthesis route via nucleophilic acyl substitution.

Experimental Protocol: Amination of Ethyl Cyanoacetate

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq).
- Reagent Addition: Add N,N-dipropylamine (1.1 eq) to the flask. The addition may be slightly exothermic and can be controlled with an ice bath if necessary.
- Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol byproduct and excess amine under reduced pressure.
- Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.^[1]

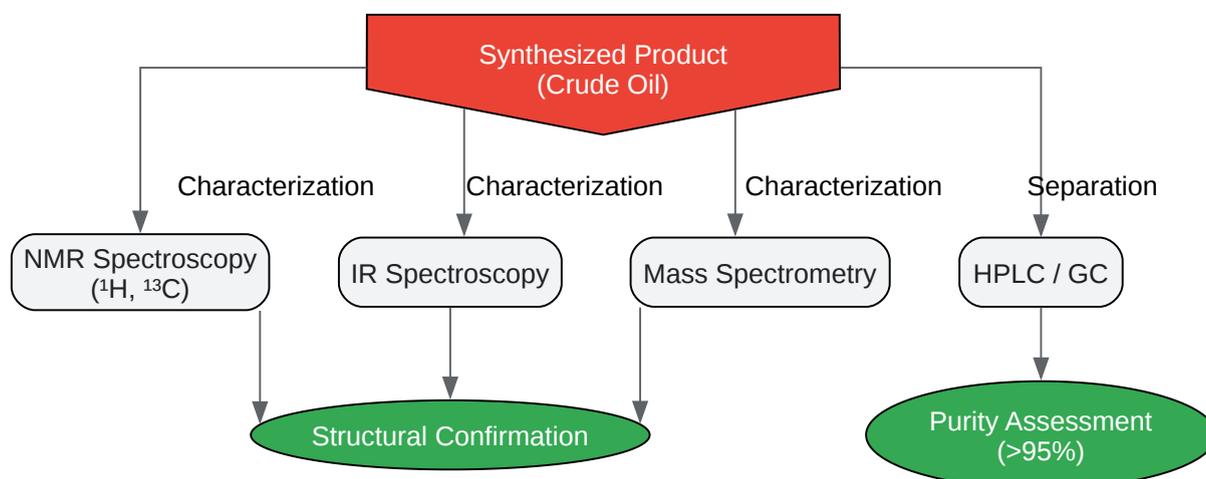
Method 2: Condensation using a Coupling Agent

An alternative approach involves the direct condensation of cyanoacetic acid with N,N-dipropylamine.^[1] Because the direct thermal condensation would require high temperatures and result in side products, a coupling agent is essential. Dicyclohexylcarbodiimide (DCC) is a classic choice; it activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.^[1]

This method is self-validating as the formation of the insoluble dicyclohexylurea (DCU) byproduct provides a strong thermodynamic driving force for the reaction. The primary challenge is the complete removal of DCU from the product during purification, which typically involves filtration followed by extraction.

Structural Elucidation and Quality Control

Unambiguous characterization of **2-cyano-N,N-dipropylacetamide** is critical for its use in subsequent synthetic steps. A multi-technique approach combining spectroscopy and chromatography is standard practice.^[1]



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Caption: Analytical workflow for structure and purity validation.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum provides a clear fingerprint. One would expect to see triplets for the terminal methyl (-CH₃) protons of the propyl groups, multiplets (likely sextets) for the adjacent methylene (-CH₂-) groups, and another set of triplets for the

methylene groups attached to the nitrogen (N-CH₂-). A key signal would be a singlet for the active methylene protons (-CH₂-CN) located between the carbonyl and cyano groups.

- ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Distinct signals for the three different carbons of the propyl group, the active methylene carbon, the nitrile carbon (C≡N), and the amide carbonyl carbon (C=O) are expected.[7]
- Infrared (IR) Spectroscopy: This technique is invaluable for confirming the presence of key functional groups.[7]
 - A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.
 - A strong, sharp absorption band in the region of 1640-1660 cm⁻¹ is indicative of the tertiary amide carbonyl (C=O) stretch.
 - Absorptions in the 2850-3000 cm⁻¹ region confirm the presence of C-H bonds in the propyl groups.
- Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS would be used to confirm the molecular weight of the compound (168.24 g/mol).[8] The fragmentation pattern can also provide further structural information.

Chromatographic Purity Assessment

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of such compounds.[9] A C18 or a cyano-bonded phase column could be effective.[10] A typical mobile phase would consist of a gradient of acetonitrile and water, allowing for the separation of the main product from any unreacted starting materials or byproducts.[11][12]
- Gas Chromatography (GC): Given its boiling point, GC is also a viable technique for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Synthetic Utility and Potential Applications

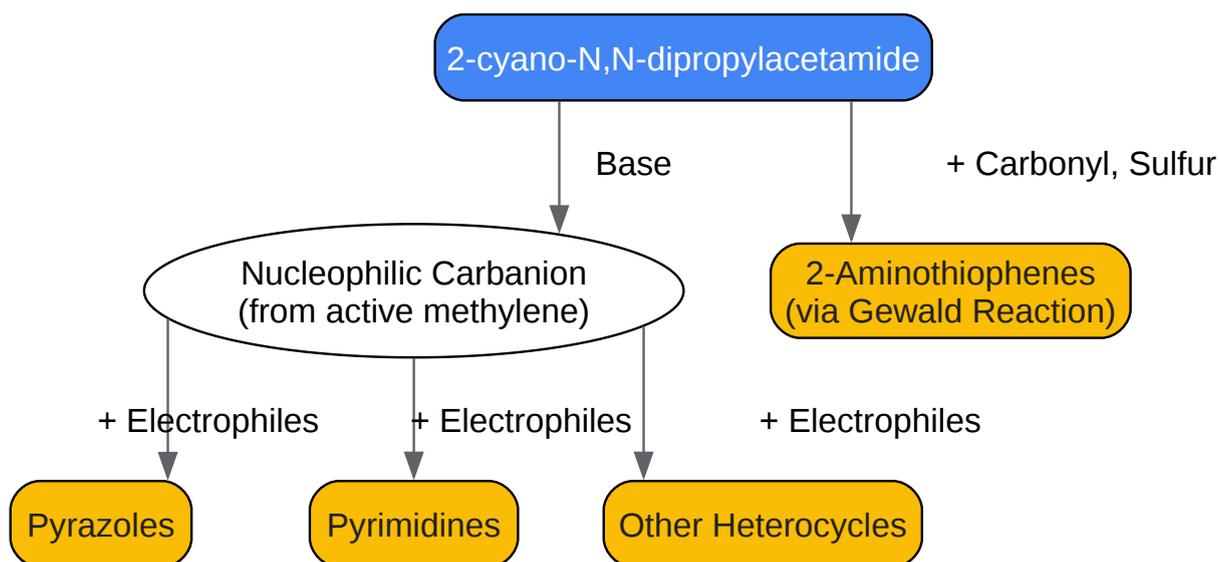
The primary value of **2-cyano-N,N-dipropylacetamide** lies in its role as a versatile synthetic intermediate.[1] Its trifunctional nature (nitrile, active methylene, amide) allows it to participate

in a wide range of chemical transformations.

Keystone for Heterocyclic Synthesis

The molecule is an excellent precursor for constructing various heterocyclic compounds, which form the core of many pharmaceutical agents.[1][13]

- Pyrazoles and Pyrimidines: The active methylene group can be readily deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles in cyclization reactions to form substituted pyrazoles and pyrimidines.[1]
- Gewald Reaction: Cyanoacetamide derivatives are classic substrates in the Gewald reaction, a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes, another important heterocyclic motif in medicinal chemistry.[1]



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Caption: Role as a precursor in heterocyclic synthesis.

Relevance to Drug Development: A Link to Neurologically Active Amides

While direct pharmacological data for **2-cyano-N,N-dipropylacetamide** is scarce, its core structure—a substituted acetamide—is present in various biologically active molecules. Notably, extensive research has been conducted on derivatives of valpromide (2-propylpentanamide), an amide of valproic acid, for their anticonvulsant activity.[14][15] Studies have shown that modifications to the amide structure can significantly impact pharmacokinetic and pharmacodynamic properties, such as metabolic stability and potency.[16] For instance, some amide derivatives that resist biotransformation into their corresponding carboxylic acids exhibit enhanced anticonvulsant effects.[16]

Given that **2-cyano-N,N-dipropylacetamide** is an N,N-dipropyl substituted amide, it represents a potential scaffold or starting point for synthesizing novel analogs in the search for new central nervous system (CNS) agents. The cyano group offers a reactive handle for further molecular elaboration, potentially leading to compounds with unique structure-activity relationships.[16] This positions the compound as a molecule of interest for drug discovery programs focused on epilepsy and other neurological disorders.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-cyano-N,N-dipropylacetamide** is essential. The information below is a summary derived from available Safety Data Sheets (SDS) and should not replace a thorough review of the specific SDS provided by the supplier.

- **General Handling:** Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[5] Avoid the formation of aerosols.[5]
- **First-Aid Measures:**
 - **Inhalation:** Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[5]
 - **Skin Contact:** Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5]
 - **Eye Contact:** Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#) Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[17\]](#)
- Toxicity: Specific toxicological data, including LD50 and long-term effects, are largely unavailable.[\[5\]](#) Therefore, the compound should be handled as a potentially hazardous substance. Related cyanoacetamides are classified as harmful if swallowed, causing skin and eye irritation.[\[18\]](#)

Conclusion

2-cyano-N,N-dipropylacetamide (CAS 53807-35-5) is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the multiple reactive sites inherent in its structure, makes it a powerful building block for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. While its direct applications are in synthesis rather than therapy, its structural relationship to known classes of neurologically active compounds suggests it may be a valuable scaffold for future drug discovery and development efforts. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any researcher intending to utilize this potent reagent.

References

- Bialer, M., et al. (1993). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. PubMed. [\[Link\]](#)
- Internet Scientific Publications. (n.d.). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. [\[Link\]](#)
- Pérez-Alonso, M., et al. (2006). Characterization of the Anticonvulsant Profile of Valpromide Derivatives. PubMed. [\[Link\]](#)
- Pharmaffiliates. (n.d.). CAS No : 53807-35-5 | Product Name : **2-Cyano-N,N-dipropylacetamide**. [\[Link\]](#)
- Arctom. (n.d.). CAS NO. 53807-35-5 | **2-CYANO-N,N-DIPROPYLACETAMIDE**. [\[Link\]](#)

- Sheha, T. A., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. ResearchGate. [\[Link\]](#)
- SIELC Technologies. (2018). 2-Cyano-N-((propylamino)carbonyl)acetamide. [\[Link\]](#)
- Sheha, T. A., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. ResearchGate. [\[Link\]](#)
- SIELC Technologies. (n.d.). Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. [\[Link\]](#)
- PubChem. (n.d.). 2-cyano-N,N-diethylacetamide. [\[Link\]](#)
- Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. [\[Link\]](#)
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [\[Link\]](#)
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [\[Link\]](#)
- Hung, T. N., et al. (2020). The IR (a) and the ^{13}C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid. ResearchGate. [\[Link\]](#)
- Wikipedia. (n.d.). Cyanoacetamide. [\[Link\]](#)
- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [\[Link\]](#)
- The Organic Chemistry Tutor. (2020). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. [\[Link\]](#)
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. [\[Link\]](#)
- SIELC Technologies. (n.d.). Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column. [\[Link\]](#)

- Mijin, D. Ž., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [[Link](#)]
- Google Patents. (2014). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.

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Sources

- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. arctomsci.com [arctomsci.com]
- 4. bocsci.com [bocsci.com]
- 5. echemi.com [echemi.com]
- 6. 53807-35-5|2-Cyano-N,N-dipropylacetamide|BLDPharm [bldpharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Cyano-N-((propylamino)carbonyl)acetamide | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Buy 2-cyano-N,N-diethylacetamide | 26391-06-0 [smolecule.com]
- 14. ispub.com [ispub.com]
- 15. Characterization of the anticonvulsant profile of valpromide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
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